molecular formula C38H28N6O4 B5163004 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B5163004
M. Wt: 632.7 g/mol
InChI Key: JKAOKZQKTYDRHR-UHFFFAOYSA-N
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Description

The compound 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic molecule characterized by multiple fused ring systems and functional groups. This compound is notable for its intricate structure, which includes benzimidazole and azatricyclo moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves multiple steps, typically starting with the preparation of the benzimidazole coreThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Shares structural similarities with the azatricyclo moiety.

    4,4’- (2,5-diethyl-3,6-dioxo-2,3,5,6-tetrahydropyrrolo [3,4-c]pyrrole-1,4-diyl)dibenzaldehyde: Contains similar benzimidazole structures

Uniqueness

The uniqueness of 4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione lies in its combination of benzimidazole and azatricyclo moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1H-benzimidazol-2-yl]phenyl]-3H-benzimidazol-5-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N6O4/c45-35-29-19-5-6-20(13-19)30(29)36(46)43(35)23-9-11-25-27(15-23)41-33(39-25)17-1-2-18(4-3-17)34-40-26-12-10-24(16-28(26)42-34)44-37(47)31-21-7-8-22(14-21)32(31)38(44)48/h1-12,15-16,19-22,29-32H,13-14H2,(H,39,41)(H,40,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAOKZQKTYDRHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)C7=NC8=C(N7)C=C(C=C8)N9C(=O)C1C2CC(C1C9=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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